molecular formula C19H22ClNO4 B4555533 N-(4-chloro-2-methoxy-5-methylphenyl)-3,4-diethoxybenzamide

N-(4-chloro-2-methoxy-5-methylphenyl)-3,4-diethoxybenzamide

Cat. No.: B4555533
M. Wt: 363.8 g/mol
InChI Key: CVWFAIXLKILHRK-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C19H22ClNO4 and its molecular weight is 363.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.1237359 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

  • Molecular Structure Analysis : Studies have focused on understanding the molecular structure of compounds similar to "N-(4-chloro-2-methoxy-5-methylphenyl)-3,4-diethoxybenzamide". For example, Karabulut et al. (2014) examined the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, using X-ray diffraction and DFT calculations. They concluded that intermolecular interactions, such as dimerization and crystal packing, significantly affect the molecular geometry, especially the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Properties and Interactions

  • Polarizability and Molar Refraction : Research by Sawale et al. (2016) on a structurally similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, analyzed its density, refractive index, molar refractivity, and polarizability. The study revealed strong polarizability effects with an increase in drug concentration, indicating the compound's significant interaction capabilities with its environment (Sawale et al., 2016).

Biological and Pharmacological Applications

  • Insect Repellent Activity : Garud et al. (2011) explored the repellent activity of aromatic amides, including variations of N,N-diethyl-2-phenylacetamide with substitutions like methyl, methoxy, and chloro groups, against Aedes aegypti mosquitoes. This study indicates the potential use of similar compounds, such as "this compound", in personal protection management against vectors (Garud et al., 2011).

Solid State and Crystallography Studies

  • Solid State Structure : Studies like that of Sanz et al. (2012), which investigated the structure of glibenclamide, an important antidiabetic drug, in both solution and solid state, provide insights into the potential structural behaviors of similar compounds. Such research can help understand the physical properties and stability of "this compound" in different states (Sanz et al., 2012).

Environmental and Material Science Applications

  • Corrosion Inhibition : Fouda et al. (2020) investigated the use of methoxy-substituted phenylthienyl benzamidines as corrosion inhibitors for carbon steel in hydrochloric acid medium. This suggests potential applications of similar compounds, including "this compound", in material science and corrosion prevention (Fouda et al., 2020).

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4/c1-5-24-16-8-7-13(10-18(16)25-6-2)19(22)21-15-9-12(3)14(20)11-17(15)23-4/h7-11H,5-6H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWFAIXLKILHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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